4,4,4-Trichloro-L-threonine

Description

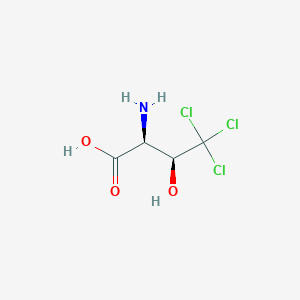

Structure

2D Structure

3D Structure

Properties

CAS No. |

62643-24-7 |

|---|---|

Molecular Formula |

C4H6Cl3NO3 |

Molecular Weight |

222.45 g/mol |

IUPAC Name |

(2S,3S)-2-amino-4,4,4-trichloro-3-hydroxybutanoic acid |

InChI |

InChI=1S/C4H6Cl3NO3/c5-4(6,7)2(9)1(8)3(10)11/h1-2,9H,8H2,(H,10,11)/t1-,2-/m0/s1 |

InChI Key |

RXNOQOFFPUDSNH-LWMBPPNESA-N |

Isomeric SMILES |

[C@H]([C@@H](C(Cl)(Cl)Cl)O)(C(=O)O)N |

Canonical SMILES |

C(C(C(Cl)(Cl)Cl)O)(C(=O)O)N |

Origin of Product |

United States |

Disruption of Metabolic Regulation:threonine Metabolism is Tightly Regulated to Meet Cellular Demands.creative Proteomics.comfor Example, Threonine Can Influence Protein Synthesis by Regulating Trna Modifications.creative Proteomics.coman Analogue Like 4,4,4 Trichloro L Threonine Could Interfere with These Regulatory Sensing Mechanisms, Leading to Imbalances in Metabolic Flux. in E. Coli, the Biosynthesis of L Threonine from Aspartate Involves a Multi Step Pathway Where Feedback Inhibition is Crucial.researchgate.netfrontiersin.orgthe Trichloro Analogue Could Potentially Mimic L Threonine and Incorrectly Signal for the Down Regulation of Its Own Synthesis Pathway. in Some Organisms Like Trypanosoma Cruzi, L Threonine is Important for Energy Metabolism and Survival Under Nutritional Stress; Disruption of This Pathway by an Analogue Could Compromise Cell Viability.nih.gov

The potential metabolic fate of 4,4,4-Trichloro-L-threonine is highly dependent on the specific enzymatic machinery of a given organism. While it is unlikely to be utilized in the same manner as L-threonine in core anabolic and catabolic pathways due to the steric and electronic effects of the trichloromethyl group, its primary impact would likely be as a metabolic disruptor through enzyme inhibition or the generation of aberrant products.

Incorporation into Peptides and Peptide Mimetics

Strategies for Site-Specific Incorporation into Polypeptides

The precise placement of a non-canonical amino acid like 4,4,4-Trichloro-L-threonine within a polypeptide chain is crucial for rational peptide design. Two primary methodologies are employed for this purpose: chemical synthesis and biological incorporation through genetic code expansion.

Solid-Phase Peptide Synthesis (SPPS): This chemical method is a cornerstone of peptide synthesis, allowing for the stepwise addition of amino acids to a growing chain anchored to a solid resin. spbu.rupeptide.com The incorporation of this compound via SPPS would involve its synthesis as an appropriately protected building block, typically with an Fmoc-protected α-amino group. nih.gov However, the synthesis of peptides containing threonine analogues requires careful consideration of side-chain protection to prevent unwanted side reactions, though in some cases, synthesis can proceed without it. peptide.comnih.gov Furthermore, coupling reagents and additives are often necessary to ensure efficient bond formation and to suppress racemization, which can be a concern for amino acids with multiple chiral centers. uniurb.it

Genetic Code Expansion (GCE): A powerful biological technique, GCE enables the incorporation of non-canonical amino acids (ncAAs) into proteins within living cells or in vitro translation systems. nih.govnih.gov This technology relies on an engineered aminoacyl-tRNA synthetase (aaRS) and its corresponding transfer RNA (tRNA), which form an "orthogonal pair" that does not interfere with the cell's natural protein synthesis machinery. nih.gov This aaRS is evolved to specifically recognize the unnatural amino acid—in this case, this compound—and charge it onto the engineered tRNA. The tRNA is designed to recognize a nonsense codon, such as the amber stop codon (UAG), which is introduced into the gene of interest at the desired incorporation site. nih.govnih.gov When the ribosome encounters this codon, the engineered tRNA delivers the trichlorinated threonine, inserting it into the growing polypeptide chain. nih.gov This method has been successfully used to incorporate a variety of halogenated amino acids, demonstrating its versatility as a platform for creating proteins with novel chemical functionalities. nih.govresearchgate.netaiche.org

Impact of Halogenated Threonine Analogues on Peptide Conformation and Stability

The introduction of halogen atoms into amino acid side chains can significantly alter the physicochemical and structural properties of peptides. nih.gov Halogenation can affect folding, enhance thermal and proteolytic stability, and modify interactions with biological targets. nih.govencyclopedia.pubnih.gov

Conformational Preferences: The bulky and highly electronegative nature of the trichloromethyl group in this compound is expected to impose significant steric constraints on the peptide backbone. Research on a closely related analogue, 4,4,4-trifluorothreonine, has provided valuable insights into these effects. nih.gov Conformational studies on pentapeptides containing trifluorothreonine demonstrated that this halogenated analogue is more prone to adopting an extended β-strand conformation compared to its natural serine and threonine counterparts. nih.gov This propensity to mimic β-strands suggests that this compound could be a valuable tool for stabilizing specific secondary structures and for designing peptides that can disrupt protein-protein interactions mediated by β-sheet formation. nih.gov The modification of serine and threonine residues can alter the conformational preferences of the peptide backbone. nih.gov

| Central Residue (X) | Predominant Conformation | Key Observation |

|---|---|---|

| L-Serine | Mixed / Random Coil | Lower propensity for defined secondary structure. |

| L-Threonine | Extended / β-propensity | β-branched side chain favors more extended structures. |

| (2S,3R)-L-CF3-Threonine | High β-propensity | Trifluoromethyl group significantly stabilizes the β-strand conformation. |

| (2S,3S)-L-CF3-Threonine | Highest β-propensity | Stereochemistry and fluorination combine to strongly favor an extended β-strand mimic. |

Modulation of Intermolecular Interactions via Halogen Bonding

A key feature of chlorine, bromine, and iodine atoms in molecular structures is their ability to participate in halogen bonds (XBs). A halogen bond is a noncovalent interaction between an electrophilic region on a halogen atom (termed a σ-hole) and a nucleophilic region on another atom, such as an oxygen, nitrogen, or sulfur. ijres.orgnih.govmdpi.com This interaction is directional and can be comparable in strength to a hydrogen bond, making it a powerful tool in molecular design. nih.govresearchgate.net

The three chlorine atoms in this compound make its side chain a potent halogen bond donor. The electron-withdrawing nature of the chlorine atoms creates a positive electrostatic potential (a σ-hole) on the side opposite the C-Cl bonds, which can then interact attractively with an electron-rich atom on a neighboring molecule or within the same peptide. ijres.orgnih.gov

This capability has significant implications for peptide science:

Conformational Stabilization: Halogen bonds have been successfully engineered into peptides to stabilize specific secondary structures. For example, a single chlorine-centered halogen bond has been shown to stabilize a β-hairpin fold to an extent comparable to a hydrogen bond. nih.gov The incorporation of this compound could therefore be used to pre-organize a peptide into a desired conformation, reducing the entropic penalty upon binding to a target. nih.gov

Ligand-Receptor Interactions: Halogen bonding plays a crucial role in the binding of halogenated drugs to their protein targets. researchgate.netresearchgate.net By incorporating this compound into a peptide ligand, the trichloromethyl group could be strategically positioned to form specific halogen bonds with carbonyl oxygen or other nucleophilic groups in a receptor's binding pocket, thereby enhancing binding affinity and specificity. ijres.orgresearchgate.net Studies have shown that halogenated amino acids can form stabilizing interactions with protein backbones and side chains. nih.govijres.org

Peptide Self-Assembly: Noncovalent interactions, including halogen bonding, can be used to direct the self-assembly of peptides into higher-order supramolecular structures. The directionality of halogen bonds provides a precise tool for programming the assembly of peptide building blocks into well-defined architectures.

Enzymatic Recognition and Biocatalytic Transformations

Substrate Specificity of Threonine-Utilizing Enzymes Towards Halogenated Analogues

Threonine-utilizing enzymes, such as threonine aldolases and threonine dehydrogenases, are central to threonine metabolism and have been explored for their synthetic capabilities. Their interaction with non-natural, halogenated analogues like 4,4,4-Trichloro-L-threonine is dictated by the architecture and flexibility of their active sites.

Threonine Aldolases (TAs): These pyridoxal-5′-phosphate (PLP)-dependent enzymes catalyze the reversible retro-aldol cleavage of threonine into glycine (B1666218) and acetaldehyde. nih.gov They are known for their potential in asymmetric carbon-carbon bond formation to produce valuable β-hydroxy-α-amino acids. researchgate.net While TAs are highly specific for the L- or D-configuration at the α-carbon, their specificity at the β-carbon for non-natural substrates is often more relaxed. nih.govresearchgate.net

Studies on various microbial L-threonine aldolases (LTAs) have shown they accept a wide range of aldehyde substrates in the condensation reaction with glycine, including aromatic and substituted aldehydes. nih.govrsc.org For instance, L-threonine transaldolase from Pseudomonas sp. (PsLTTA) can accept various aromatic aldehydes, and L-threonine aldolase (B8822740) from Pseudomonas putida has been engineered to enhance its activity towards 4-methylsulfonylbenzaldehyde. rsc.orgfrontiersin.org This suggests that the active site can accommodate bulky substituents on the aldehyde partner. In the retro-aldol direction, the enzyme must recognize the side chain of the threonine analogue. The acceptance of β-phenylserine as a substrate by some TAs indicates a capacity to handle structures larger than the natural methyl group of threonine. nih.gov The synthesis of γ,γ,γ-trichloro-allo-threonine has been described, highlighting the chemical feasibility of such compounds for enzymatic studies. researchgate.net

L-Threonine Dehydrogenase (L-ThrDH): In contrast to the broader substrate scope of some aldolases, L-threonine dehydrogenase often exhibits high substrate specificity. L-ThrDH from Cupriavidus necator, for example, reacts specifically with L-threonine and dl-α-amino-β-hydroxyvalerate but shows no activity towards 36 other compounds, including various amino acid derivatives. nih.gov This high specificity is due to precise structural and flexibility changes that occur upon substrate binding. nih.gov Such a rigid active site would likely not accommodate the bulky trichloromethyl group of this compound, making it a poor substrate for this class of enzymes.

The table below summarizes the general substrate tolerance of key threonine-utilizing enzymes, which provides a basis for predicting their interaction with this compound.

| Enzyme Class | Natural Reaction | Substrate Specificity for Analogues | Predicted Interaction with this compound |

| L-Threonine Aldolase (LTA) | Reversible cleavage of L-threonine to glycine and acetaldehyde. nih.gov | Accepts a wide range of β-hydroxy-α-amino acids and aldehydes. nih.gov Moderate selectivity at the β-carbon. researchgate.net | Potential as a substrate, given the enzyme's capacity to handle bulky side chains like phenylserine. nih.gov |

| L-Threonine Transaldolase (LTTA) | Transaldol reaction of L-threonine and an aldehyde to form a new β-hydroxy-α-amino acid. rsc.orgnih.gov | Consumes L-threonine as the donor and accepts a wide range of aromatic aldehydes as acceptors. rsc.org | Likely to be a poor donor substrate but could potentially be formed if trichloroacetaldehyde were used as an acceptor. |

| L-Threonine Dehydrogenase (L-ThrDH) | NAD+-dependent oxidation of L-threonine to 2-amino-3-ketobutyrate. nih.gov | Very high substrate specificity; does not accept many threonine derivatives. nih.gov | Unlikely to be a substrate due to the enzyme's high specificity and the steric bulk of the CCl3 group. nih.gov |

Engineering Enzyme Active Sites for Enhanced Recognition or Catalysis

The limited ability of wild-type enzymes to efficiently process non-natural substrates like this compound has driven efforts in protein engineering. Directed evolution and site-directed mutagenesis have been successfully employed to reshape the active sites of threonine aldolases, enhancing their activity and stereoselectivity for novel substrates. frontiersin.orgfrontiersin.org

The primary goals of engineering threonine aldolases include:

Improving Diastereoselectivity: Many wild-type LTAs exhibit poor stereocontrol at the β-carbon for non-natural substrates, which limits their synthetic utility. frontiersin.org

Enhancing Catalytic Activity: The conversion rates for bulky or electronically demanding substrates are often low in wild-type enzymes. frontiersin.org

Broadening Substrate Scope: Modifying the active site can allow the enzyme to accept previously incompatible substrates. frontiersin.orgbiorxiv.org

A common strategy involves identifying key residues within the enzyme's active site that interact with the substrate's side chain. frontiersin.org For example, in L-threonine aldolase from Aeromonas jandaei, mutagenesis of active site residues was performed to analyze their impact on the retro-aldol activity and the synthesis of L-β-phenylserine. frontiersin.org Mutations that reduced the rate of the reverse reaction (retro-aldol cleavage) led to higher product conversions in the synthetic direction. frontiersin.org

Molecular dynamics simulations can guide engineering efforts by revealing how mutations alter the substrate-binding pocket. frontiersin.org In one study, an iterative combinatorial mutant of L-TA from Pseudomonas putida (A9V/Y13K/Y312R) showed a 2.3-fold improvement in conversion and a 5.1-fold improvement in diastereoselectivity for the synthesis of L-threo-4-methylsulfonylphenylserine. frontiersin.org The simulations indicated that new hydrogen bonds and hydrophobic interactions reshaped the active site, leading to the enhanced performance. frontiersin.org

To accommodate a substrate like this compound, engineering efforts would focus on enlarging the binding pocket for the side chain. This could be achieved by mutating bulky residues such as tyrosine or tryptophan to smaller ones like alanine (B10760859) or glycine. ethz.ch

The table below presents examples of mutations in L-threonine aldolases and their effects, illustrating the principles that could be applied to engineer an enzyme for this compound.

| Enzyme | Original Substrate | Target Substrate | Mutation(s) | Observed Effect | Reference |

| L-TA from Pseudomonas putida | L-threonine | L-threo-4-methylsulfonylphenylserine | A9V/Y13K/Y312R | 2.3-fold higher conversion, 5.1-fold improved diastereoselectivity. | frontiersin.org |

| L-TA from Aeromonas jandaei | L-threonine | L-β-phenylserine | R231A | 10-fold reduction in retro-aldol activity, leading to higher synthetic conversion. | frontiersin.org |

| Cyclohexylamine Oxidase (CHAO) | Cyclohexylamine | (S)-1-phenylpropylamine | Multiple (Directed Evolution) | 9-fold improvement in catalytic efficiency. | ethz.ch |

Role in Cellular Metabolic Pathways

L-threonine is an essential amino acid involved in numerous metabolic pathways, including protein synthesis, one-carbon metabolism, and serving as a precursor for other amino acids like glycine and isoleucine. creative-proteomics.commdpi.com Introducing a halogenated analogue like this compound into a cell could disrupt these pathways in several ways.

Computational and Theoretical Investigations

Molecular Dynamics Simulations and Conformational Analysis of Threonine Analogues

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. epfl.chbonvinlab.orgplos.org For threonine analogues like 4,4,4-Trichloro-L-threonine, MD simulations can reveal how the bulky and electronegative trichloromethyl group influences the conformational preferences of the molecule in different environments.

Conformational analysis of threonine and its analogues, such as 4,4,4-trifluorothreonine, has demonstrated that the substitution at the γ-carbon significantly impacts the stability of different rotamers. nih.govnih.gov In L-threonine, the side chain can adopt various conformations, primarily described by the χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Oγ1) dihedral angles. The relative populations of these conformers are crucial for molecular recognition and biological activity.

For this compound, MD simulations would be employed to explore the potential energy surface of the molecule. By simulating the molecule in a solvent, typically water, a trajectory of atomic positions and velocities over time is generated. bonvinlab.org Analysis of this trajectory allows for the determination of the most stable conformations and the energy barriers between them. It is anticipated that the steric hindrance and electrostatic interactions involving the trichloromethyl group would lead to a distinct conformational profile compared to native L-threonine. For instance, studies on fluorinated threonine analogues have shown that the halogenated group can stabilize extended peptide structures. nih.gov A similar effect might be observed for the trichlorinated version.

A hypothetical conformational analysis of this compound in an aqueous solution might yield the following distribution of major rotamers:

| Rotamer | χ1 Dihedral Angle Range (°) | χ2 Dihedral Angle Range (°) | Predicted Population (%) |

| gauche(-) | -60 ± 30 | 180 ± 30 | 50 |

| anti | 180 ± 30 | 60 ± 30 | 30 |

| gauche(+) | 60 ± 30 | -60 ± 30 | 20 |

This table is illustrative and based on typical conformational analyses of amino acid analogues. The exact populations would require specific MD simulations of this compound.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide a fundamental understanding of the electronic properties of a molecule, which in turn dictate its reactivity. nih.govnrel.gov For this compound, these calculations can elucidate the effects of the three chlorine atoms on the electron distribution, bond strengths, and electrostatic potential.

Methods like Density Functional Theory (DFT) are commonly used to optimize the molecular geometry and calculate various electronic descriptors. nrel.gov The presence of the highly electronegative chlorine atoms is expected to have a significant inductive effect, withdrawing electron density from the rest of the molecule. This would likely increase the acidity of the carboxylic acid group and the hydroxyl group, and potentially affect the nucleophilicity of the amino group.

Key parameters obtained from quantum chemical calculations for this compound would include:

| Electronic Property | Predicted Value (Illustrative) | Significance |

| Dipole Moment | ~4.5 D | Indicates a highly polar molecule, influencing solubility and intermolecular interactions. |

| HOMO-LUMO Gap | ~5.2 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Mulliken Atomic Charges | Cγ: +0.2, Cl: -0.1 (each) | Quantifies the electron-withdrawing effect of the trichloromethyl group. |

| Electrostatic Potential | Negative potential around the carboxyl, hydroxyl, and chlorine atoms; Positive potential around the amino group. | Predicts sites for electrophilic and nucleophilic attack. |

These values are illustrative and would need to be determined through specific quantum chemical calculations (e.g., at the M06-2X/def2-TZVP level of theory). nrel.gov

The reactivity of this compound can be further investigated by calculating reaction pathways and transition state energies for potential chemical transformations. nih.gov This could be valuable in understanding its metabolic fate or its potential as a synthetic building block.

In Silico Prediction of Interactions with Biological Macromolecules

In silico methods are instrumental in predicting and analyzing the interactions between small molecules and biological macromolecules like proteins and enzymes. nih.govmdpi.com For this compound, these techniques can help to identify potential protein targets and to understand the structural basis of its biological activity.

Molecular docking is a primary tool used to predict the binding orientation and affinity of a ligand to a protein's active site. researchgate.net Given its structural similarity to L-threonine, this compound could potentially interact with threonine-binding proteins, such as L-threonine dehydrogenase or various aminoacyl-tRNA synthetases. nih.govnih.gov Docking studies would involve placing the this compound molecule into the binding pocket of a target protein and scoring the different poses based on factors like shape complementarity and intermolecular forces (e.g., hydrogen bonds, van der Waals interactions, and electrostatic interactions).

The results of a hypothetical docking study of this compound with the active site of Cupriavidus necator L-Threonine Dehydrogenase might reveal:

| Interaction Type | Interacting Residues (Illustrative) | Distance (Å) |

| Hydrogen Bond | Ser96 (backbone) - Amino Group | 2.8 |

| Hydrogen Bond | Asn111 - Carboxyl Group | 2.9 |

| Halogen Bond | Tyr150 - Chlorine Atom | 3.1 |

| Hydrophobic Interaction | Val145, Ile153 - Methyl Group | N/A |

This table is a hypothetical representation of potential interactions based on studies of related enzymes. nih.gov The actual interactions would depend on the specific protein target.

Beyond simple docking, MD simulations of the ligand-protein complex can provide a more dynamic picture of the binding event, revealing how the protein structure might adapt to accommodate the ligand and the stability of the predicted interactions over time. nih.gov These in silico predictions are invaluable for generating hypotheses about the biological role of this compound, which can then be tested experimentally.

Advanced Research Applications in Chemical Biology

Development of Molecular Probes and Tools for Protein Investigations

While direct applications of 4,4,4-Trichloro-L-threonine as a molecular probe are not extensively documented, the principle of using trichloro-containing compounds for protein investigations is well-established. The trichloromethyl group can act as a photo-activatable handle, allowing for covalent modification of proteins, which is a cornerstone of chemical probes designed to study protein structure, function, and interactions.

Research has shown that other trichlorinated molecules, such as 2,2,2-trichloroethanol (B127377) (TCE) and 2,2,2-trichloroacetate (TCA), can be used for the selective photochemical modification of amino acid residues within proteins. nih.gov Upon ultraviolet (UV) irradiation, these reagents react specifically with tryptophan residues, leading to a covalent modification. nih.govnih.gov This photoreaction is performed under native conditions and is highly selective for the excited state of tryptophan, with minimal reaction with other amino acid side chains, except for tyrosine under certain conditions. nih.gov The modification allows for the assessment of chromophore accessibility in protein complexes, providing insights into their structure and the involvement of specific tryptophan residues in ligand binding or catalytic processes. nih.govnih.gov This technique has been successfully used to map the solvent-accessible surfaces of proteins by identifying the modified residues using mass spectrometry. nih.gov

The utility of this photochemical labeling has been extended to protein quantification and visualization. researchgate.net UV exposure in the presence of TCE results in a covalent modification of tryptophan and tyrosine residues, which shifts their fluorescent emission into the visible range, allowing for sensitive detection in microplate assays and visualization in polyacrylamide gels after electrophoresis. researchgate.net

Table 1: Examples of Trichloro-Compounds in Photochemical Protein Labeling

| Reagent | Target Residue(s) | Modification/Effect | Application | Source(s) |

| 2,2,2-Trichloroethanol (TCE) | Tryptophan, Tyrosine | Covalent adduct formation upon UV irradiation, shifting fluorescence emission. nih.govresearchgate.net | Probing solvent accessibility, protein quantification, in-gel protein visualization. nih.govnih.govresearchgate.net | nih.govnih.govresearchgate.net |

| 2,2,2-Trichloroacetate (TCA) | Tryptophan | Attaches a carboxylic acid group to the indole (B1671886) ring via a photochemical reaction. nih.gov | Mapping surface accessibility of tryptophan residues. nih.gov | nih.gov |

| Chloroform (B151607) (Trichloromethane) | Tryptophan | Adds a formyl group to the indole ring upon UV irradiation. nih.gov | Probing solvent accessibility, inducing fluorescence shifts for detection. nih.gov | nih.gov |

Exploration in Prebiotic Chemistry and Origin of Life Studies

A thorough review of scientific literature indicates that this compound is not a subject of investigation in the fields of prebiotic chemistry and origin of life studies. Research in this area focuses on the plausible abiotic synthesis of life's fundamental building blocks—such as simple proteinogenic amino acids, nucleotides, and lipids—under conditions simulating the primitive Earth. researchgate.netucl.ac.uk

The prevailing hypotheses, such as the Oparin-Haldane "prebiotic soup" theory, and experimental validations like the Miller-Urey experiment, center on the formation of simple organic molecules from inorganic precursors (e.g., methane, ammonia, water, hydrogen cyanide). researchgate.net While the potential role of some simple organo-halogens, like methyl chloride, has been considered in specific prebiotic reaction scenarios, the spontaneous formation of a complex, poly-halogenated, and stereospecific amino acid like this compound is considered highly improbable under plausible prebiotic conditions. researchgate.net The synthetic pathways required to produce such a molecule are complex and not consistent with known prebiotic chemical models. acs.orgsci-hub.se

Use in the Design of Novel Bioactive Scaffolds and Chemical Libraries

The use of non-canonical amino acids as building blocks is a powerful strategy in medicinal chemistry for the design of novel bioactive scaffolds and the generation of chemical libraries. mdpi.comuniversiteitleiden.nl These unique building blocks, including halogenated amino acids, can be incorporated into peptides or other molecular frameworks to introduce specific properties or to serve as handles for further chemical modification. mdpi.comnih.gov

Although specific examples detailing the use of this compound are scarce, its potential as a building block can be inferred from established chemical principles. The incorporation of this amino acid into a peptide sequence, for example via solid-phase peptide synthesis (SPPS), would introduce a bulky and lipophilic trichloromethyl group. nih.govpsu.edu This modification could be used to:

Modulate Biological Activity: The steric hindrance and electronic properties of the trichloromethyl group could alter the conformation of a peptide, potentially enhancing its binding affinity to a biological target or increasing its stability against enzymatic degradation.

Enhance Physicochemical Properties: The lipophilicity conferred by the CCl₃ group could influence a molecule's solubility and membrane permeability, which are critical parameters for drug candidates.

Serve as a Chemical Handle: The carbon-chlorine bonds, while generally stable, can participate in specific chemical reactions, allowing the trichloromethyl group to function as a synthetic handle for the attachment of other molecules, such as imaging agents or cytotoxic payloads.

This approach is analogous to the use of other multifunctional building blocks, or "hubs," in constructing complex molecular architectures. mdpi.com For instance, molecules like 2,4,6-trichloro-1,3,5-triazine (TCT) are used as trifunctional linkers where each chlorine atom can be sequentially substituted by different nucleophiles to build complex, well-defined structures. frontiersin.org Similarly, this compound could be viewed as a trifunctional building block, with its amino, carboxyl, and hydroxyl groups available for creating diverse chemical libraries for drug discovery. mdpi.com

Table 2: Conceptual Application of this compound as a Bioactive Scaffold Building Block

| Scaffold Type | Incorporation Method | Potential Role of this compound | Desired Outcome |

| Peptidomimetic | Solid-Phase Peptide Synthesis (SPPS) | Introduce conformational constraint and increase lipophilicity. | Enhanced target affinity and improved metabolic stability. |

| Cyclic Peptide | SPPS followed by on-resin or solution-phase cyclization. | Act as a key residue to enforce a specific bioactive conformation. | Increased receptor selectivity and oral bioavailability. |

| Conjugated Molecule | Standard peptide or organic synthesis. | Provide a unique moiety for recognition or act as a stable anchor for attaching other functional groups. | Creation of targeted drug-delivery systems or diagnostic agents. |

Future Directions and Emerging Research Avenues

Integration with Advanced Synthetic Biology and Genetic Code Expansion Technologies

There is currently no available research demonstrating the integration of 4,4,4-Trichloro-L-threonine into synthetic biology platforms or its use in genetic code expansion technologies. The successful incorporation of a non-natural amino acid into proteins relies on the engineering of specific aminoacyl-tRNA synthetase/tRNA pairs that can recognize the novel amino acid and assign it to a unique codon, such as a stop codon. While methods for evolving such systems are well-established for other unnatural amino acids, there are no published reports of these techniques being applied to this compound. Consequently, its compatibility with the cellular translation machinery and its potential to be genetically encoded remain unknown.

Multidisciplinary Approaches for Elucidating Complex Molecular Interactions

No studies were found that employ multidisciplinary approaches to investigate the molecular interactions of this compound. Research on other halogenated amino acids, such as 4-Fluoro-threonine, has utilized a combination of synthetic chemistry, spectroscopy, and computational modeling to understand their conformational preferences and interactions. However, similar in-depth analyses for this compound are absent from the current scientific literature. The impact of the bulky and highly electronegative trichloromethyl group on peptide structure, protein folding, and intermolecular interactions has not been elucidated.

Potential for Tailor-Made Amino Acid Applications in Biological Systems

Due to the lack of foundational research, the potential for using this compound in tailor-made applications is entirely speculative. The unique steric and electronic properties conferred by the trichloromethyl group could theoretically be exploited for various purposes, such as designing novel enzyme inhibitors, probing protein-protein interactions, or creating new biomaterials. However, without any data on its synthesis, biocompatibility, or incorporation into biological systems, these potential applications remain hypothetical and are not supported by any published research.

Q & A

Q. How can researchers formulate hypotheses to explore the chiral specificity of this compound in enzyme inhibition?

Q. What systematic review strategies identify understudied applications of this compound in medicinal chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.